4-Methoxybenzenesulfonohydrazide

Description

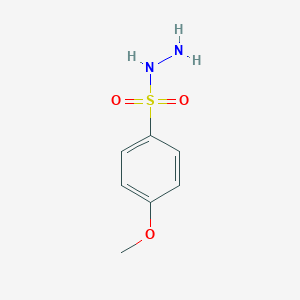

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxybenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-2-4-7(5-3-6)13(10,11)9-8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWFWZLAICURGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173158 | |

| Record name | p-Methoxybenzenesulphonyl hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950-68-1 | |

| Record name | 4-Methoxybenzenesulfonic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1950-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxybenzenesulphonyl hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1950-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Methoxybenzenesulphonyl hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxybenzenesulphonyl hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYBENZENESULPHONYL HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLC84M74XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybenzenesulfonohydrazide (CAS: 1950-68-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxybenzenesulfonohydrazide, a versatile reagent in organic synthesis with significant potential in medicinal chemistry. This document outlines its physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and mechanistic pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its core structure consists of a methoxy-substituted benzene ring linked to a sulfonohydrazide functional group. This arrangement imparts a unique reactivity profile, making it a valuable intermediate in various chemical transformations.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 1950-68-1 | [2] |

| Molecular Formula | C₇H₁₀N₂O₃S | [2] |

| Molecular Weight | 202.23 g/mol | [4] |

| Melting Point | 111-114 °C | [4] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in polar solvents like water and alcohols. | [2][5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 4-methoxybenzenesulfonyl chloride with hydrazine hydrate.[6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, p-toluenesulfonylhydrazide.[7]

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Hydrazine hydrate (85% solution in water)

-

Tetrahydrofuran (THF)

-

Water, distilled

-

Celite (optional, for filtration)

-

Methanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq.) in tetrahydrofuran.

-

Cool the stirred mixture in an ice bath to 10-15 °C.

-

Slowly add a solution of hydrazine hydrate (2.1 eq.) in water via the dropping funnel, maintaining the internal temperature between 10-20 °C.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is discarded.

-

The upper THF layer can be filtered through a bed of Celite to remove any suspended impurities.

-

The clear THF filtrate is then stirred vigorously while slowly adding two volumes of distilled water to precipitate the product.

-

The resulting white crystalline solid is collected by vacuum filtration, washed with distilled water, and air-dried.

Purification:

For a higher purity product, the crude this compound can be recrystallized from hot methanol.[7] Dissolve the crude product in a minimal amount of hot methanol, filter if necessary, and allow it to cool slowly to form crystals. The purified crystals are then collected by filtration.

References

- 1. spectrabase.com [spectrabase.com]

- 2. CAS 1950-68-1: 4-Methoxybenzenesulfonyl hydrazide [cymitquimica.com]

- 3. Reaction of arylsulfonylhydrazones of aldehydes with alpha-magnesio sulfones. A novel olefin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-METHOXYBENZENESULFONYL HYDRAZIDE | 1950-68-1 [amp.chemicalbook.com]

- 5. 4-Methylbenzenesulphonylhydrazide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Preparation of 4-Methylbenzenesulfonhydrazide - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 4-Methoxybenzenesulfonohydrazide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methoxybenzenesulfonohydrazide, a key intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is intended to support researchers, scientists, and professionals in the fields of drug development and chemical research.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound. This information is critical for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

Sample Preparation: Attenuated Total Reflectance (ATR)[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound can be synthesized by the reaction of 4-methoxybenzenesulfonyl chloride with hydrazine hydrate. In a typical procedure, 4-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and cooled in an ice bath. Hydrazine hydrate is then added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for a period of time. The product can then be isolated by extraction and purified by recrystallization. The melting point of the purified product is in the range of 111-114 °C.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively.[2] The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrophotometer.[2] The spectrum is typically recorded in the range of 4000-400 cm⁻¹ using the Attenuated Total Reflectance (ATR) sampling technique, which allows for the analysis of the solid sample directly without further preparation.

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The sample is introduced into the mass spectrometer via the gas chromatograph, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting fragments is determined.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Methoxybenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxybenzenesulfonohydrazide, a key intermediate in pharmaceutical and chemical synthesis. Understanding these properties is critical for its effective handling, formulation, and application in research and development.

Executive Summary

This compound is a white to off-white crystalline solid.[1] Its chemical structure, featuring a polar sulfonohydrazide group and a methoxy-substituted aromatic ring, governs its solubility and stability characteristics. This guide summarizes its solubility in common laboratory solvents and discusses its potential stability under various conditions, providing essential knowledge for its application in drug development and scientific research.

Solubility Profile

The solubility of this compound is primarily dictated by its polar functional groups, which allow for interactions with polar solvents.

Qualitative Solubility

Qualitative assessments indicate that this compound is soluble in polar solvents such as water and alcohols.[1] The hydrophilic nature of the sulfonylhydrazide moiety contributes significantly to its affinity for these solvents.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Estimated Quantitative Solubility |

| Water | H₂O | Polar Protic | Soluble[1] | ~ 5 g/L (based on 4-Methylbenzenesulfonhydrazide)[2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | > 5 g/L |

| Methanol | CH₃OH | Polar Protic | Soluble | > 5 g/L |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | > 5 g/L |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | > 5 g/L |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Sparingly Soluble | < 5 g/L |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | < 1 g/L |

Note: Estimated quantitative solubility values are based on data for 4-Methylbenzenesulfonhydrazide and the general principle of "like dissolves like." Actual values for this compound may vary and should be determined experimentally.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. As with many sulfonohydrazide derivatives, it is susceptible to degradation under certain conditions.

Potential Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible:

-

Hydrolysis: The sulfonohydrazide linkage may be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-methoxybenzenesulfonic acid and hydrazine. The hydrolysis of aromatic sulfonyl chlorides is a known reaction that proceeds via nucleophilic attack on the sulfur atom.[4]

-

Thermal Degradation: At elevated temperatures, sulfonohydrazides can decompose. For instance, benzenesulfonyl hydrazide is known to be thermally unstable.[5] The degradation of a related sulfonamide, sulfamethoxazole, upon heating leads to the cleavage of the S-N bond and the release of aniline and sulfur dioxide. A similar fragmentation could be anticipated for this compound.

-

Photodegradation: Aromatic compounds and sulfonamides can be sensitive to light. Exposure to UV radiation could potentially lead to the degradation of the molecule.[6]

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Potential for Degradation | Likely Degradation Pathway(s) |

| pH | ||

| Acidic (pH < 4) | High | Hydrolysis of the sulfonohydrazide bond. |

| Neutral (pH 6-8) | Low to Moderate | Minimal hydrolysis. |

| Basic (pH > 9) | High | Base-catalyzed hydrolysis. |

| Temperature | ||

| Refrigerated (2-8 °C) | Low | Stable for storage. |

| Room Temperature (20-25 °C) | Moderate | Potential for slow degradation over extended periods. |

| Elevated (> 40 °C) | High | Thermal decomposition. |

| Light | ||

| Protected from Light | Low | Stable. |

| Exposed to UV Light | High | Photodegradation. |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted and validated for specific laboratory conditions.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm) is recommended.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products, as recommended by ICH guidelines.[1][7][8]

-

Stress Conditions:

-

Acid/Base Hydrolysis: Dissolve this compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60 °C).

-

Thermal Stress: Store solid this compound at elevated temperatures (e.g., 60 °C, 80 °C) and controlled humidity.

-

Photostability: Expose the solid compound and its solutions to a controlled light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 6, 12, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Hypothetical Degradation Pathway

Caption: Potential degradation pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While it is generally soluble in polar solvents, precise quantitative data should be determined experimentally for specific applications. The compound is predicted to be susceptible to hydrolysis under acidic and basic conditions, as well as to thermal and photolytic degradation. The provided experimental protocols offer a starting point for researchers to perform detailed characterization. A thorough understanding of these properties is paramount for the successful use of this compound in scientific and developmental endeavors.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. 4-Methylbenzenesulfonhydrazide | 1576-35-8 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 5. Benzenesulfonyl hydrazide | 80-17-1 [chemicalbook.com]

- 6. mastercontrol.com [mastercontrol.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

The Medicinal Chemistry Landscape of 4-Methoxybenzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast array of chemical scaffolds. Among these, the sulfonohydrazide moiety has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This technical guide delves into the potential applications of a specific sulfonohydrazide derivative, 4-Methoxybenzenesulfonohydrazide, and its analogues in medicinal chemistry. By examining its synthesis, biological activities, and putative mechanisms of action, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of new pharmaceuticals.

Core Compound Profile

This compound is an organic compound featuring a methoxy-substituted benzene ring linked to a sulfonohydrazide functional group. This structure serves as a versatile scaffold for the synthesis of a multitude of derivatives, primarily through reactions involving the hydrazide moiety, such as the formation of Schiff bases (hydrazones). The presence of the methoxy group can influence the electronic properties and bioavailability of the resulting molecules, making it a key feature in the design of new drug candidates.

Synthesis of this compound Derivatives

The primary route for the derivatization of this compound involves its condensation with various aldehydes or ketones to form the corresponding hydrazones (Schiff bases). This reaction is typically carried out under mild conditions, often with catalytic amounts of acid.

General Experimental Protocol: Synthesis of this compound Schiff Bases

A typical synthetic procedure involves the reaction of this compound with an appropriate carbonyl compound. For instance, the synthesis of 4-methoxybenzoylhydrazones is achieved by refluxing 4-methoxybenzohydrazide with different aldehydes in methanol for 3 to 4 hours. The crude products can then be purified by recrystallization from methanol.

Below is a generalized workflow for the synthesis of these derivatives.

Potential Therapeutic Applications

Derivatives of this compound have been investigated for a range of therapeutic applications, with promising results in the fields of oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Numerous studies have highlighted the potential of benzenesulfonohydrazide and its derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are often multifactorial, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Benzenesulfonamide-aroylhydrazone derivative 9 | MCF-7 (Breast) | MTT | 4 | [1] |

| Benzenesulfonamide-aroylhydrazone derivative 19 | MCF-7 (Breast) | MTT | 6 | [1] |

| Phenylsulfonylhydrazone hybrid 3b | MCF-7 (Breast) | MTT | 4.0 | [2] |

| Phenylsulfonylhydrazone hybrid 3f | MDA-MB-231 (Breast) | MTT | 4.7 | [2] |

| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast) | PrestoBlue | 0.00932 | [3] |

| Aryl thiazolone–benzenesulfonamide 4e | MDA-MB-231 (Breast) | MTT | 3.58 | [4] |

| Aryl thiazolone–benzenesulfonamide 4e | MCF-7 (Breast) | MTT | 4.58 | [4] |

| Aryl thiazolone–benzenesulfonamide 4g | MDA-MB-231 (Breast) | MTT | 5.54 | [4] |

| Aryl thiazolone–benzenesulfonamide 4g | MCF-7 (Breast) | MTT | 2.55 | [4] |

| N-(6(4)-indazolyl)-benzenesulfonamide 2c | A2780 (Ovarian) | MTT | 0.50 | [5] |

| N-(6(4)-indazolyl)-benzenesulfonamide 3c | A2780 (Ovarian) | MTT | 0.58 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted with the culture medium to achieve the desired concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.[6][7]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.[7]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[8]

Involvement in Signaling Pathways

Several signaling pathways have been implicated in the anticancer effects of sulfonohydrazide derivatives. Notably, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, which is frequently dysregulated in cancer, has been identified as a potential target.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Furthermore, some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclooxygenase-2 (COX-2).[9] The inhibition of carbonic anhydrases, particularly the tumor-associated isoform CA IX, is another promising mechanism of action.[4][10]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Hydrazone derivatives, including those derived from this compound, have demonstrated promising antimicrobial activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Hydrazone L3 | Staphylococcus aureus | Tube Dilution | 25 | [11] |

| Hydrazone L3 | Streptococcus pneumoniae | Tube Dilution | 25 | [11] |

| Hydrazone L3 | Escherichia coli | Tube Dilution | 50 | [11] |

| Hydrazone L3 | Salmonella Typhi | Tube Dilution | 25 | [11] |

| 2,4,6-trimethylbenzenesulfonyl hydrazone 24 | Gram-positive bacteria | Microdilution | 7.81 - 15.62 | [12] |

| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Staphylococcus aureus | Not specified | 1000 | [13] |

| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | Not specified | 1000 | [13] |

| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | Not specified | 1000 | [13] |

| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | Candida albicans | Not specified | 500 | [13] |

Experimental Protocol: Disc Diffusion Method for Antimicrobial Susceptibility

The disc diffusion (Kirby-Bauer) method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a pure culture.[14]

-

Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[14]

-

Disc Application: Paper discs impregnated with a known concentration of the test compound are placed on the agar surface.[14]

-

Incubation: The plates are incubated at 37°C for 16-24 hours.[10]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.[10]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some derivatives of this compound have exhibited anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders. A primary mechanism for this activity is the inhibition of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

Quantitative Data on Anti-inflammatory Activity

| Compound/Derivative | Target | Assay | IC50 (µM) | Reference |

| 4-methylsulfonylbenzene hydrazone 9 | COX-2 | Enzyme Inhibition | 2.97 | [9] |

| 4-methylsulfonylbenzene hydrazone 20 | COX-2 | Enzyme Inhibition | 6.94 | [9] |

| 4-sulfonyloxy/alkoxy benzoxazolone 2h | NO production | Griess Assay | 17.67 | [15] |

| 4-sulfonyloxy/alkoxy benzoxazolone 2h | IL-1β production | ELISA | 20.07 | [15] |

| 4-sulfonyloxy/alkoxy benzoxazolone 2h | IL-6 production | ELISA | 8.61 | [15] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme and Compound Preparation: Recombinant human COX-2 enzyme is pre-incubated with the test compound at various concentrations for a specified time (e.g., 10 minutes at 37°C).[4]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[11]

-

Detection: The product of the reaction (e.g., prostaglandin E2) is measured using a suitable method, such as an enzyme immunoassay (EIA) or a fluorometric assay.[4]

-

IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility of this scaffold allows for the generation of large libraries of compounds for high-throughput screening. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties warrant further investigation.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structural modifications to the this compound core is needed to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: More in-depth studies are required to fully understand the molecular mechanisms underlying the observed biological activities. This includes identifying specific protein targets and elucidating their roles in relevant signaling pathways.

-

In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: Formulations and drug delivery strategies could be explored to enhance the bioavailability and therapeutic index of these compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 8. benchchem.com [benchchem.com]

- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. microbenotes.com [microbenotes.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Methoxy Group's Electron-Donating Influence in 4-Methoxybenzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron-donating effects of the methoxy group in 4-Methoxybenzenesulfonohydrazide. This compound serves as a valuable scaffold in medicinal chemistry and drug development due to the electronic characteristics imparted by its substituents. Understanding these effects is crucial for designing novel therapeutic agents with tailored properties.

Introduction to Electron-Donating Effects

The methoxy group (-OCH₃) at the para position of a benzene ring is a well-established electron-donating group. This property arises from a combination of two opposing electronic effects:

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma (σ) bond. This is a distance-dependent effect.

-

Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This donation of electron density through resonance is a powerful effect that, in the para position, outweighs the inductive effect.[1]

This net electron-donating character of the para-methoxy group has profound implications for the reactivity and properties of the this compound molecule. It enhances the nucleophilicity of the hydrazide moiety and influences the overall electron density distribution, which can affect its interactions with biological targets.[2]

Quantitative Analysis of the Electron-Donating Effect

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, quantifies the electron-donating or electron-withdrawing nature of a group. For the para-methoxy group, the Hammett constant (σₚ) is negative, indicating its electron-donating nature through resonance.

| Parameter | Value | Interpretation |

| Hammett Constant (σₚ) for -OCH₃ | -0.27 | A negative value signifies an electron-donating group at the para position. |

Computational studies on closely related hydrazone derivatives provide further quantitative insight into the electronic properties. Analysis of the frontier molecular orbitals (HOMO and LUMO) and Natural Bond Orbitals (NBO) can reveal the extent of electron delocalization and the energetic contributions of the methoxy group to the molecule's stability and reactivity. For instance, in a related N'-(4-methoxybenzylidene)benzenesulfonohydrazide, computational analysis revealed significant intramolecular charge transfer and stabilization energies arising from the delocalization of the oxygen lone pairs.[3]

Spectroscopic Data of this compound

The electron-donating effect of the methoxy group influences the spectroscopic properties of this compound. The increased electron density on the aromatic ring affects the chemical shifts of the aromatic protons and carbons in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm (Solvent: DMSO-d₆) | Assignment |

| ¹H NMR | ~7.7 (d) | Aromatic protons ortho to -SO₂NHNH₂ |

| ~7.0 (d) | Aromatic protons ortho to -OCH₃ | |

| ~3.8 (s) | Methoxy group protons (-OCH₃) | |

| ~4.4 (s, broad) | -NH₂ protons | |

| ~8.9 (s, broad) | -NH- proton | |

| ¹³C NMR | ~162 | Aromatic carbon attached to -OCH₃ |

| ~128 | Aromatic carbons ortho to -SO₂NHNH₂ | |

| ~114 | Aromatic carbons ortho to -OCH₃ | |

| ~135 | Aromatic carbon attached to -SO₂NHNH₂ | |

| ~55 | Methoxy group carbon (-OCH₃) |

Note: The exact chemical shifts may vary slightly depending on the specific experimental conditions. Data compiled from publicly available spectral databases.[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3400 | N-H stretching (asymmetric and symmetric) |

| ~3200 | N-H stretching |

| ~1600, ~1500 | C=C aromatic ring stretching |

| ~1340, ~1160 | S=O stretching (asymmetric and symmetric) |

| ~1250 | C-O-C asymmetric stretching |

| ~1030 | C-O-C symmetric stretching |

Note: Characteristic absorption bands. Data compiled from publicly available spectral databases.[4]

Mass Spectrometry (MS)

| m/z | Fragment |

| 202 | [M]⁺ (Molecular ion) |

| 157 | [M - NHNH₂]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 92 | [C₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Expected major fragmentation peaks.[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of aryl sulfonohydrazides.

Reaction:

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Hydrazine hydrate (85-99%)

-

Tetrahydrofuran (THF) or other suitable solvent (e.g., methanol, ethanol)

-

Water

-

Ice bath

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzenesulfonyl chloride (1 equivalent) in THF.

-

Cool the stirred solution to 10-15°C using an ice bath.

-

Slowly add a solution of hydrazine hydrate (2.2 equivalents) in water dropwise to the reaction mixture, maintaining the temperature between 10°C and 20°C.

-

After the addition is complete, continue stirring for an additional 15-30 minutes.

-

Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is discarded.

-

The upper organic layer is collected. To induce precipitation of the product, slowly add cold water with vigorous stirring.

-

Collect the resulting white crystalline solid by vacuum filtration.

-

Wash the solid with cold water and air-dry or dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

This is a general procedure and may require optimization for specific laboratory conditions.[5][6][7]

Role in Drug Development and Signaling Pathways

While this compound itself may not be a direct modulator of a specific signaling pathway, its structural motif is of significant interest to medicinal chemists. The sulfonohydrazide functional group is a versatile synthon for the creation of more complex molecules with potential biological activity.[8]

The electron-donating methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, the methoxy group is prevalent in many approved drugs and can contribute to ligand-target binding, improve physicochemical properties, and favorably impact ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[9]

Derivatives of sulfonamides have been shown to act as inhibitors of various enzymes and signaling pathways, such as the Wnt/β-catenin signaling pathway, which is implicated in cancer.[10] The 4-methoxybenzenesulfonyl moiety can be incorporated into lead compounds to fine-tune their electronic properties and enhance their therapeutic potential.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Competing electronic effects of the methoxy group.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. CAS 1950-68-1: 4-Methoxybenzenesulfonyl hydrazide [cymitquimica.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of 4-Methylbenzenesulfonhydrazide - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactive Sites of 4-Methoxybenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key reactive sites on the 4-Methoxybenzenesulfonohydrazide molecule. By integrating theoretical predictions with established chemical principles and experimental observations, this document aims to serve as a valuable resource for professionals engaged in research, discovery, and development within the chemical and pharmaceutical sciences.

Molecular Structure and Overview of Reactivity

This compound (C₇H₁₀N₂O₃S) is a versatile organic compound featuring a methoxy-substituted benzene ring, a sulfonyl group, and a hydrazide moiety. This unique combination of functional groups imparts a distinct reactivity profile to the molecule, making it a valuable intermediate in organic synthesis. The key reactive sites can be broadly categorized into the nucleophilic hydrazide group, the electrophilic sulfur atom of the sulfonyl group, and the activated aromatic ring. The electron-donating methoxy group and the electron-withdrawing sulfonyl group play crucial roles in modulating the reactivity of these sites.

Quantitative Data on Molecular Properties

To facilitate a deeper understanding of the molecule's reactivity, the following table summarizes key quantitative data.

| Property | Value | Significance |

| Predicted pKa | 9.27 ± 0.10 | Indicates the acidity of the N-H protons of the hydrazide group, suggesting they can be removed by a moderately strong base to generate a potent nucleophile. |

| Molecular Weight | 202.24 g/mol | Essential for stoichiometric calculations in chemical reactions. |

| Melting Point | 111-114 °C | A key physical property for identification and purity assessment. |

Key Reactive Sites and Their Chemical Behavior

The reactivity of this compound is governed by the interplay of its functional groups. The following sections detail the principal reactive sites and their characteristic reactions.

The Nucleophilic Hydrazide Group (-NHNH₂)

The terminal nitrogen atom of the hydrazide group is the primary nucleophilic center of the molecule. The lone pair of electrons on this nitrogen readily attacks electrophilic species.

-

Reaction with Carbonyl Compounds: The most prominent reaction of the hydrazide group is its condensation with aldehydes and ketones to form the corresponding 4-methoxybenzenesulfonohydrazones. This reaction is fundamental to various synthetic transformations.

-

Acylation: The hydrazide nitrogen can be acylated by reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

The Electrophilic Sulfonyl Group (-SO₂-)

The sulfur atom in the sulfonyl group is electron-deficient due to the presence of two highly electronegative oxygen atoms. This makes it an electrophilic site, susceptible to attack by strong nucleophiles.

-

Nucleophilic Substitution: While the S-N bond is generally stable, under forcing conditions or with specific reagents, nucleophilic attack at the sulfur atom can lead to cleavage of this bond.

The Activated Benzene Ring

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the positions ortho to the methoxy group (and meta to the deactivating sulfonylhydrazide group).

Visualization of Reactive Sites and Logical Workflow

The following diagrams illustrate the key reactive sites and a logical workflow for the synthesis and key reactions of this compound.

Synthesis of 4-Methoxybenzenesulfonohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on the synthesis of 4-methoxybenzenesulfonohydrazide. It offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to support research and development in medicinal chemistry and organic synthesis.

Core Synthesis Route: Reaction of 4-Methoxybenzenesulfonyl Chloride with Hydrazine Hydrate

The most prevalent and reliable method for the synthesis of this compound involves the reaction of 4-methoxybenzenesulfonyl chloride with hydrazine hydrate. This reaction is analogous to the well-established synthesis of other arylsulfonohydrazides.[1] The general scheme for this reaction is a nucleophilic substitution at the sulfonyl group, where the hydrazine displaces the chloride.

Chemical and Physical Data

Below is a summary of the key physical and chemical properties of the reactants and the final product, this compound.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 4-Methoxybenzenesulfonyl Chloride | C₇H₇ClO₃S | 206.65 | 41-44 | White to off-white solid | 98-68-0 |

| Hydrazine Hydrate | H₆N₂O | 50.06 | -51.7 | Colorless fuming liquid | 7803-57-8 |

| This compound | C₇H₁₀N₂O₃S | 202.23 | 111-114 | White to off-white crystalline solid | 1950-68-1 |

Data sourced from various chemical suppliers and databases.

Experimental Protocols

Two primary experimental protocols for the synthesis of this compound are detailed below. The first is a well-documented procedure adapted from the synthesis of a similar compound, p-toluenesulfonylhydrazide, which is reported to provide comparable yields for the 4-methoxy derivative.[1] The second is a more direct, though less detailed, procedure found in chemical literature.[2]

Protocol 1: Adapted from Organic Syntheses

This procedure is based on a reliable method for preparing arylsulfonohydrazides.[1]

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Hydrazine hydrate (85% solution in water)

-

Tetrahydrofuran (THF)

-

Distilled water

-

Celite (optional)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 4-methoxybenzenesulfonyl chloride (1.05 moles) and 350 mL of tetrahydrofuran.

-

Cool the stirred mixture to 10-15 °C using an ice bath.

-

Slowly add a solution of 85% hydrazine hydrate (2.22 moles) at a rate that maintains the reaction temperature between 10 and 20 °C.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is drawn off and discarded.

-

The upper tetrahydrofuran layer can be filtered through a bed of Celite to remove any suspended particles.

-

With vigorous stirring, slowly add two volumes of distilled water to the clear tetrahydrofuran solution.

-

The product, this compound, will precipitate as white crystalline needles.

-

Collect the product by filtration using a Büchner funnel, wash several times with distilled water, and air-dry.

Expected Yield: 91-94% (based on the p-toluenesulfonylhydrazide procedure).[1]

Protocol 2: Direct Synthesis Method

This is a more direct procedure for the synthesis of this compound.[2]

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Hydrazine hydrate

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Reaction flask

-

Stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq.) in tetrahydrofuran (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine hydrate (2.5 eq.) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C until completion, monitoring by thin-layer chromatography (TLC).

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

Synthesis Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis pathway and the experimental workflow.

References

Unveiling the Biological Potential of 4-Methoxybenzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzenesulfonohydrazide, a versatile organic compound, serves as a crucial scaffold in medicinal chemistry. While direct biological data on the parent compound is limited, its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide consolidates the available data on the biological activities associated with this compound and its derivatives, providing a comprehensive resource for researchers in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action through signaling pathway diagrams.

Introduction

This compound (CAS No. 1950-68-1) is a sulfonyl hydrazide compound characterized by a methoxy group on the benzene ring.[1][2][3][4] Its chemical structure makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and derivatives with potential therapeutic applications. The existing body of research points towards significant biological activities of compounds derived from this core structure, suggesting that this compound itself may possess latent therapeutic properties. This guide aims to provide an in-depth overview of these activities to stimulate further investigation into this promising molecule.

Potential Anticancer Activity

Derivatives of this compound, particularly benzenesulfonamide and hydrazone analogs, have been investigated for their potential as anticancer agents.[5][6][7] The primary mechanisms of action appear to involve the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases and tyrosine kinases.

Carbonic Anhydrase Inhibition

Many benzenesulfonamide derivatives exhibit anticancer activity through the inhibition of carbonic anhydrase (CA) isoforms, with a particular focus on the tumor-associated human carbonic anhydrase IX (hCA IX).[8] Under the hypoxic conditions prevalent in solid tumors, hCA IX is overexpressed and plays a critical role in regulating intracellular pH, which is essential for tumor cell survival and growth.[8][9] Selective inhibition of hCA IX is therefore a promising strategy for the development of novel anticancer therapies.[10]

Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Hypoxic Tumors

Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide derivatives.

Tyrosine Kinase Inhibition

Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation.[11][12] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.[11] Tyrosine kinase inhibitors (TKIs) act by blocking the ATP binding site of these enzymes, thereby inhibiting downstream signaling and inducing cancer cell death.[13][14][]

Signaling Pathway: Tyrosine Kinase Inhibition

Caption: Mechanism of action for Tyrosine Kinase Inhibitors.

Quantitative Data: Anticancer Activity of Derivatives

The following table summarizes the reported in vitro anticancer activities of various derivatives structurally related to this compound.

| Compound Class | Derivative | Cancer Cell Line | Activity (IC50/EC50) | Reference |

| Benzenesulfonamide | 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives | Various | Varies | [5] |

| Benzenesulfonamide | Imidazole derivatives | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 µM | [6][7] |

| Benzenesulfonamide | Imidazole derivatives | IGR39 (Melanoma) | 27.8 ± 2.8 µM | [6][7] |

| Thiazolone-benzenesulfonamide | Various derivatives | MDA-MB-231 | 1.52–6.31 μM | [10] |

| Thiazolone-benzenesulfonamide | Various derivatives | MCF-7 | 1.52–6.31 μM | [10] |

Potential Antimicrobial Activity

Hydrazone derivatives have been extensively studied for their antimicrobial properties. The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[16][17]

Mechanism of Action: DNA Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by hydrazone derivatives.

Quantitative Data: Antimicrobial Activity of Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for various hydrazone derivatives against different microbial strains.

| Compound Class | Microbial Strain | Activity (MIC) | Reference |

| Sulfonamide Derivatives | Vibrio cholerae | 6.1–77.0 nM (Kᵢ) | [18] |

| Benzenesulfonamide Derivatives | Various bacteria and fungi | Varies | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental conditions.

Synthesis of this compound Derivatives

A general procedure for the synthesis of sulfonohydrazide derivatives involves the reaction of a sulfonyl chloride with hydrazine hydrate.

Workflow: Synthesis of Sulfonyl Hydrazide Derivatives

Caption: General workflow for the synthesis of this compound.

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Hydrazine hydrate

-

Tetrahydrofuran (THF) or other suitable solvent

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

Procedure:

-

Dissolve 4-methoxybenzenesulfonyl chloride in THF in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate dropwise to the cooled solution while stirring.

-

Continue stirring at 0°C for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, add ethyl acetate and water to the reaction mixture.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.[19]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity using a colorimetric method.

Materials:

-

Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX)

-

Assay buffer (e.g., Tris-HCl)

-

p-Nitrophenyl acetate (p-NPA) as a substrate

-

Test compound

-

96-well plate

Procedure:

-

Add the assay buffer, test compound at various concentrations, and the CA enzyme to the wells of a 96-well plate.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (p-NPA).

-

Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition and the IC50 or Kᵢ value.[20][21]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound

-

96-well microtiter plates

Procedure:

-

Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound have demonstrated significant potential as anticancer and antimicrobial agents. The primary mechanisms of action appear to be through the inhibition of crucial enzymes like carbonic anhydrase IX, tyrosine kinases, and DNA gyrase. The quantitative data presented in this guide, although pertaining to derivatives, strongly suggests that the core this compound scaffold is a promising starting point for the design and development of novel therapeutic agents.

Future research should focus on the direct evaluation of this compound's biological activities to ascertain its intrinsic therapeutic potential. Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. In-depth mechanistic studies, including the elucidation of specific signaling pathways, will be crucial for advancing these promising compounds towards clinical applications. This technical guide serves as a foundational resource to encourage and direct these future research endeavors.

References

- 1. CAS 1950-68-1: 4-Methoxybenzenesulfonyl hydrazide [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1950-68-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-METHOXYBENZENESULFONYL HYDRAZIDE | 1950-68-1 [amp.chemicalbook.com]

- 5. Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 11. termedia.pl [termedia.pl]

- 12. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 16. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 17. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

Methodological & Application

4-Methoxybenzenesulfonohydrazide: A Versatile Reagent in Organic Synthesis

Introduction

4-Methoxybenzenesulfonohydrazide is a valuable reagent in organic synthesis, primarily utilized in the construction of various heterocyclic compounds and in the formation of hydrazone derivatives. Its chemical structure, featuring a reactive hydrazide group and a methoxy-substituted phenylsulfonyl moiety, imparts unique reactivity that makes it a versatile tool for medicinal chemists and researchers in drug development. This document provides an overview of its key applications, detailed experimental protocols, and relevant data.

Key Applications

The primary applications of this compound in organic synthesis include:

-

Synthesis of N-Sulfonylated Heterocycles: It serves as a key building block for the synthesis of N-sulfonylated pyrazoles and pyrazolines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.

-

Formation of N-Arylsulfonylhydrazones: It readily reacts with aldehydes and ketones to form stable N-arylsulfonylhydrazones. These derivatives are important intermediates in various organic transformations.

-

In situ Generation of Diazo Compounds: Like other sulfonylhydrazides, it can be used to generate diazo compounds in situ, which are highly reactive species for cyclopropanation and other cycloaddition reactions.

Synthesis of 1,3,5-Trisubstituted Pyrazoles

A significant application of this compound is in the synthesis of 1,3,5-trisubstituted pyrazoles. A microwave-assisted, direct N-heterocyclization of sulfonylhydrazines with metal-acetylacetonate complexes provides an efficient route to these compounds in excellent yields.[1]

Quantitative Data for Pyrazole Synthesis

| Entry | Sulfonylhydrazine | Product | Yield (%)[1] |

| 1 | This compound | 1-(4-Methoxyphenylsulfonyl)-3,5-dimethyl-1H-pyrazole | 92 |

| 2 | Benzenesulfonohydrazide | 1-(Phenylsulfonyl)-3,5-dimethyl-1H-pyrazole | 95 |

| 3 | 4-Methylbenzenesulfonohydrazide | 1-(p-Tolylsulfonyl)-3,5-dimethyl-1H-pyrazole | 96 |

| 4 | 4-Chlorobenzenesulfonohydrazide | 1-(4-Chlorophenylsulfonyl)-3,5-dimethyl-1H-pyrazole | 94 |

| 5 | 4-Bromobenzenesulfonohydrazide | 1-(4-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole | 93 |

Experimental Protocol: Synthesis of 1-(4-Methoxyphenylsulfonyl)-3,5-dimethyl-1H-pyrazole[1]

-

To a 10 mL microwave vial, add this compound (1.0 mmol) and copper(II) acetylacetonate (Cu(acac)₂, 0.5 equiv.).

-

Add 1 mL of water to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 100 °C with a power of 50 watts for 5 minutes.

-

After completion of the reaction, cool the vial to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-(4-methoxyphenylsulfonyl)-3,5-dimethyl-1H-pyrazole.

Workflow for the synthesis of 1-(4-methoxyphenylsulfonyl)-3,5-dimethyl-1H-pyrazole.

Synthesis of Pyrazolines from Chalcones

This compound can be employed in the synthesis of N-sulfonylated pyrazolines through its reaction with α,β-unsaturated ketones, commonly known as chalcones. This reaction typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

General Experimental Protocol: Synthesis of N-Sulfonylated Pyrazolines

-

Dissolve the chalcone (1.0 equiv.) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add this compound (1.0-1.2 equiv.) to the solution.

-

The reaction can be carried out at room temperature or with heating, depending on the reactivity of the substrates.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture or can be isolated by pouring the mixture into ice-water.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.

-

Further purification can be achieved by recrystallization.

Reaction pathway for the synthesis of N-sulfonylated pyrazolines from chalcones.

Formation of N-Arylsulfonylhydrazones

The reaction of this compound with aldehydes or ketones provides a straightforward method for the synthesis of N-(4-methoxyphenylsulfonyl)hydrazones.

General Experimental Protocol: Synthesis of N-Arylsulfonylhydrazones

-

Dissolve the aldehyde or ketone (1.0 equiv.) in a suitable solvent like ethanol or methanol.

-

Add this compound (1.0 equiv.) to the solution.

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

The product often precipitates upon formation or after cooling the reaction mixture.

-

Isolate the solid by filtration, wash with a cold solvent, and dry.

References

Application Notes and Protocols for the Synthesis of Hydrazones using 4-Methoxybenzenesulfonohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNH₂ structure. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazine derivatives.[1][2] Sulfonyl hydrazones, in particular, are valuable intermediates in organic synthesis, serving as precursors for various chemical transformations and exhibiting a wide range of biological activities.[3][4] This document provides a generalized experimental protocol for the synthesis of hydrazones using 4-Methoxybenzenesulfonohydrazide as the hydrazine-donating reagent. While specific quantitative data for this exact reactant is not prevalent in the cited literature, this guide is based on established methods for analogous sulfonyl hydrazones and benzoylhydrazones.[5][6]

The protocols and data herein are intended to serve as a foundational guide for researchers. Optimization of reaction conditions such as solvent, temperature, and catalytic additives may be necessary to achieve desired yields and purity for specific aldehyde or ketone substrates.

General Experimental Protocol

This protocol describes a general procedure for the acid-catalyzed condensation of an aldehyde or ketone with this compound to form the corresponding N-sulfonylhydrazone.

Materials and Equipment:

-

This compound (C₇H₁₀N₂O₃S)

-

Aldehyde or Ketone substrate

-

Anhydrous Ethanol or Methanol

-

Glacial Acetic Acid (or other acid catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired aldehyde or ketone in a suitable volume of anhydrous ethanol or methanol.

-

Addition of Hydrazide: To this solution, add 1.0 to 1.1 equivalents of this compound.

-

Catalyst Addition: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture. The use of an acid catalyst is common in hydrazone formation to facilitate the reaction.[5][7]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Stir the reaction vigorously.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction time can vary from 1 to 6 hours depending on the reactivity of the carbonyl substrate.[5][6]

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. For many hydrazones, the product will precipitate out of the solution. If precipitation occurs, collect the solid product by vacuum filtration.[5]

-

Purification: Wash the collected solid with a small amount of cold solvent (ethanol or methanol) to remove impurities.

-

Recrystallization: If further purification is needed, recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure hydrazone.[5][8]

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]

Data Presentation: Synthesis of Analogous 4-Methoxybenzoylhydrazones

While specific yield data for reactions using this compound is limited in the provided search results, the following table summarizes the yields for the synthesis of closely related 4-methoxybenzoylhydrazones, derived from the reaction of 4-methoxybenzohydrazide with various aldehydes. This data can serve as a valuable reference for estimating potential outcomes.[5][8]

| Entry | Aldehyde Substrate | Yield (%) |

| 1 | 2,4,6-Trihydroxybenzaldehyde | 87 |

| 2 | 2,3,4-Trihydroxybenzaldehyde | 92 |

| 3 | 2,3-Dihydroxybenzaldehyde | 90 |

| 4 | 2,5-Dihydroxybenzaldehyde | 87 |

| 5 | 3,4-Dihydroxybenzaldehyde | 80 |

| 6 | 2,4-Dihydroxybenzaldehyde | 82 |

| 7 | 4-Hydroxy-3-methoxybenzaldehyde | 91 |

| 8 | 2-Hydroxy-3-methoxybenzaldehyde | 88 |

| 9 | 2-Hydroxybenzaldehyde | 87 |

| 10 | 4-Hydroxybenzaldehyde | 84 |

| 11 | Pyridine-2-carbaldehyde | 90 |

Data sourced from a study on the synthesis of 4-methoxybenzoylhydrazones, which involved refluxing 4-methoxybenzohydrazide with different aldehydes in methanol with a catalytic amount of acetic acid for 3 hours.[5][8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of hydrazones.

Caption: General workflow for hydrazone synthesis.

Chemical Reaction Pathway

This diagram illustrates the chemical transformation during the synthesis of a hydrazone from this compound and a generic aldehyde.

Caption: Hydrazone formation reaction pathway.

References

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Applications of 4-Methoxybenzenesulfonohydrazide in Pharmaceutical Preparation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenesulfonohydrazide is a versatile organic compound that serves as a valuable building block in the synthesis of various biologically active molecules.[1] Its characteristic sulfonyl hydrazide functional group, combined with the presence of a methoxy group on the benzene ring, imparts unique reactivity that is leveraged in the preparation of a range of pharmaceutical candidates. The methoxy group can enhance the compound's solubility and reactivity, making it a useful intermediate in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on anticancer and antimicrobial applications.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its ability to react with aldehydes and ketones to form sulfonyl hydrazones. This class of compounds has garnered significant interest due to a wide spectrum of biological activities, including potential as anticancer, and antimicrobial agents.

Synthesis of Bioactive Sulfonyl Hydrazones

The condensation reaction between this compound and various aromatic or heteroaromatic aldehydes is a straightforward and efficient method for generating libraries of novel sulfonyl hydrazone derivatives. These derivatives are then screened for their biological activities.

Application Note 1: Synthesis of N'-(Arylmethylidene)-4-methoxybenzenesulfonohydrazides as Potential Anticancer Agents

Sulfonyl hydrazone scaffolds are being extensively investigated for their potential as anticancer agents. The mechanism of action for some hydrazone-containing compounds has been linked to the inhibition of critical cellular targets like cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). The general synthetic approach involves the condensation of this compound with a variety of substituted benzaldehydes to yield a diverse library of candidate compounds for screening.

Experimental Protocol: General Procedure for the Synthesis of N'-(Arylmethylidene)-4-methoxybenzenesulfonohydrazides

This protocol is adapted from general methods for the synthesis of sulfonyl hydrazones.

Materials:

-

This compound

-